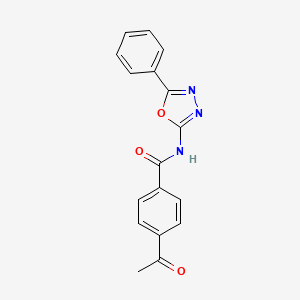

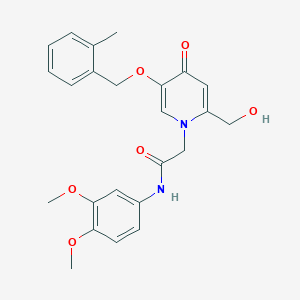

![molecular formula C16H21ClN4O3 B3012479 Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2378490-31-2](/img/structure/B3012479.png)

Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate" is a structurally complex molecule that is likely derived from bicyclic amino acid esters. While the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of similar bicyclic compounds have been discussed, which can provide insights into the nature of the compound .

Synthesis Analysis

The synthesis of related bicyclic amino acid esters has been achieved through various methods. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, which involved obtaining either pure cis or trans acid through the adjustment of reaction conditions. Optical resolution was accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another paper describes a stereoselective and scalable synthesis of a similar compound, where the stereoselectivity of a cyclopropanation step was controlled by the functional group at C-α . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, with its structure determined via single crystal X-ray diffraction analysis . Similarly, the chiral version of this compound was synthesized and characterized without using chiral catalysts or enzymes and without separation by chiral column chromatography, with its structure also determined by single crystal X-ray diffraction analysis . These analyses provide a foundation for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The use of tert-butyl groups in chemical reactions has been explored, particularly in the context of Ugi reactions. Tert-butyl amides resulting from Ugi multi-component reactions (MCR) of tert-butyl isocyanide and other reactants undergo cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions, demonstrating the utility of tert-butyl isocyanide as a convertible reagent . This information could be relevant when considering the chemical reactions that the compound might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate" are not directly provided in the papers, the properties of similar bicyclic compounds have been reported. For instance, the density, crystal structure, and space group information of related compounds have been determined . These properties are crucial for understanding the behavior of the compound under different conditions and can inform its potential applications.

Scientific Research Applications

Synthesis and Molecular Analysis

- The compound has been involved in studies aiming at the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids , showcasing its utility in the production of fluorinated pyrazole derivatives, which are important in various pharmaceutical applications (Iminov et al., 2015).

- Research on pyrazole derivatives as photosynthetic electron transport inhibitors highlighted the synthesis and screening of new pyrazoles, including those with carboxylic acid functionalities, for their potential as agricultural chemicals (Vicentini et al., 2005).

- Studies on the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones demonstrated innovative synthetic routes to quinoxaline-3-carbonyl compounds, employing tert-butyl carbazate among other reagents, indicating the compound's role in facilitating novel organic transformations (Xie et al., 2019).

Biological Activity Studies

- Substituted pyrazinecarboxamides were synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, underscoring the therapeutic and agrochemical potentials of pyrazine derivatives (Doležal et al., 2006).

- The synthesis and antitumor evaluation of 4-aminomethyl-N-arylpyrazoles presented a new methodology for producing N-arylpyrazole derivatives, showing significant selectivity for ovarian cancer cells. This underscores the compound's relevance in the development of novel anticancer agents (da Silva et al., 2020).

properties

IUPAC Name |

tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4O3/c1-16(2,3)24-15(23)21-7-9-10(8-21)13(9)20(4)14(22)11-5-19-12(17)6-18-11/h5-6,9-10,13H,7-8H2,1-4H3/t9-,10+,13? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSLCBCFENCJIL-HWYHXSKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C(=O)C3=CN=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C(=O)C3=CN=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

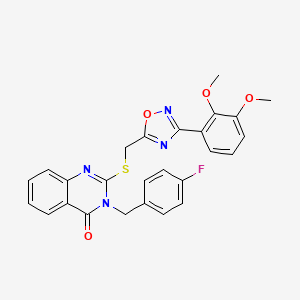

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)

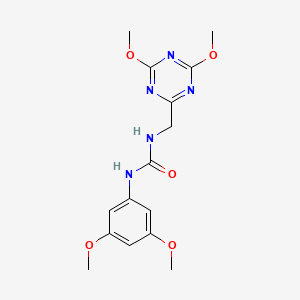

![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

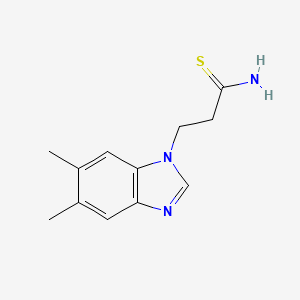

![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)

![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)